Tert-butyl (4-hydroxycyclohexyl)carbamate
Overview
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxycyclohexyl moiety. This structure is a key feature in several synthetic routes aimed at producing pharmaceuticals and natural products with significant biological activities .
Synthesis Analysis
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate and its derivatives often involves multi-step organic reactions. For instance, an enantioselective synthesis route was developed for a related compound using iodolactamization as a key step, which is crucial for producing potent CCR2 antagonists . Another synthesis approach for a tert-butyl carbamate derivative utilized tert-butyl N-hydroxycarbamate in a methanol-water mixture, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, a scalable synthesis route was described for an enantiomerically pure tert-butyl carbamate, highlighting the importance of such intermediates in large-scale production . These synthetic methods emphasize the adaptability and significance of tert-butyl carbamates in the field of synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a protected β-d-2-deoxyribosylamine analogue confirmed the relative substitution pattern of the cyclopentane ring, which is essential for the enantioselective synthesis of carbocyclic analogues of nucleotides . Such detailed structural analyses are fundamental for understanding the stereochemistry and reactivity of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions that demonstrate their utility as intermediates. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Moreover, the electrochemical hydrodimerisation of a tert-butyl cyclohexene derivative was shown to be highly stereoselective, resulting in a hydrodimer with a specific stereochemical arrangement10. These reactions highlight the chemical versatility and potential applications of tert-butyl carbamate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives are influenced by their functional groups and molecular geometry. These properties are crucial for their reactivity and application in synthesis. For instance, the tert-butyl group provides steric bulk, which can influence the outcome of reactions and the stability of intermediates 10. Understanding these properties is essential for optimizing synthetic routes and for the successful application of these compounds in the synthesis of target molecules.
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl (4-hydroxycyclohexyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is vital for understanding the substitution pattern in these intermediates, which is essential for developing synthetic pathways for nucleotides and other biologically important molecules (Ober et al., 2004).
Intermediate in Chemical Synthesis
This compound serves as an intermediate in various chemical synthesis processes. For instance, it's used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its versatility in producing complex molecules (Zhong-Qian Wu, 2011). It is also instrumental in synthesizing specific pharmaceutical ingredients, demonstrating its applicability in drug development (Ravindra Puppala et al., 2022).
Role in Organic Chemistry
In organic chemistry, tert-butyl (4-hydroxycyclohexyl)carbamate is a key intermediate in synthesizing various compounds. For example, it is used in the enantioselective synthesis of CCR2 antagonists, highlighting its importance in medicinal chemistry (Campbell et al., 2009).
Applications in Analytical Chemistry
This compound also finds applications in analytical chemistry. For instance, it is used in liquid chromatography-tandem mass spectrometry for the characterization and evaluation of genotoxic impurities in pharmaceuticals (Ravindra Puppala et al., 2022).
Involvement in Novel Reactions
It has been involved in novel chemical reactions such as one-pot Curtius rearrangement, demonstrating its utility in developing new synthetic methodologies (Lebel & Leogane, 2005).
Synthesis of Natural Product Analogs
Tert-butyl (4-hydroxycyclohexyl)carbamate is also used in the synthesis of natural product analogs, such as jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).
Applications in Material Science
Additionally, this compound is applied in material science, such as in the construction of blue emissive nanofibers for detecting volatile acid vapors, showcasing its potential in sensor technology (Sun et al., 2015).
Safety And Hazards
Direct contact with the skin, eyes, and respiratory tract should be avoided when handling Tert-butyl (4-hydroxycyclohexyl)carbamate . In case of contact, rinse immediately with water and seek medical advice . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
111300-06-2, 167081-25-6 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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